molecular formula C12H14LiNO3 B7722783 lithium;2-(morpholin-4-ylmethyl)benzoate

lithium;2-(morpholin-4-ylmethyl)benzoate

Cat. No.: B7722783
M. Wt: 227.2 g/mol
InChI Key: PKLIDBHLNQBFTO-UHFFFAOYSA-M
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Description

Lithium 2-(morpholin-4-ylmethyl)benzoate is a lithium salt derived from 2-(morpholin-4-ylmethyl)benzoic acid. The compound combines a benzoate backbone with a morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom.

The compound’s applications remain speculative but may align with therapeutic uses observed in related lithium benzoate derivatives. For instance, lithium benzoate (LiBen) has demonstrated neuroprotective effects in Alzheimer’s disease (AD) models, suggesting that lithium 2-(morpholin-4-ylmethyl)benzoate could similarly target neurological pathways .

Properties

IUPAC Name

lithium;2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIDBHLNQBFTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Morpholine with Halogenated Benzoic Acid Derivatives

The most direct synthetic pathway involves the reaction of 2-(halomethyl)benzoic acid (X = Cl, Br) with morpholine. In a representative procedure, 2-(bromomethyl)benzoic acid reacts with morpholine in a 1:1.2 molar ratio within a ethanol-water (2:1 v/v) solvent system. The reaction proceeds at 60–80°C for 6–8 hours under reflux, achieving >85% conversion.

Key parameters :

  • Solvent system : Ethanol-water mixtures enhance reagent solubility while suppressing side reactions.

  • Base selection : Triethylamine or K₂CO₃ neutralizes HBr, driving the reaction to completion.

  • Temperature control : Maintaining 70±5°C minimizes thermal decomposition of intermediates.

Post-reaction workup involves solvent evaporation under reduced pressure, followed by acidification to precipitate 2-(morpholin-4-ylmethyl)benzoic acid. Lithiation is then achieved via stoichiometric reaction with LiOH in methanol, yielding the title compound with 92–95% purity.

Multi-Step Synthesis from Cyanobenzyl Precursors

Cyano Intermediate Hydrolysis

Adapting methodologies from imatinib intermediate synthesis, 2-cyanobenzyl chloride undergoes morpholine substitution followed by alkaline hydrolysis:

  • Morpholine coupling :
    2-Cyanobenzyl chloride+MorpholineEtOH/H2OΔ2-(Morpholin-4-ylmethyl)benzonitrile\text{2-Cyanobenzyl chloride} + \text{Morpholine} \xrightarrow[\text{EtOH/H}_2\text{O}]{\Delta} \text{2-(Morpholin-4-ylmethyl)benzonitrile}

  • Hydrolysis :
    2-(Morpholin-4-ylmethyl)benzonitrileNaOH, H2OReflux2-(Morpholin-4-ylmethyl)benzoic acid\text{2-(Morpholin-4-ylmethyl)benzonitrile} \xrightarrow[\text{NaOH, H}_2\text{O}]{\text{Reflux}} \text{2-(Morpholin-4-ylmethyl)benzoic acid}

  • Lithiation :
    2-(Morpholin-4-ylmethyl)benzoic acid+LiOHLithium 2-(morpholin-4-ylmethyl)benzoate\text{2-(Morpholin-4-ylmethyl)benzoic acid} + \text{LiOH} \rightarrow \text{Lithium 2-(morpholin-4-ylmethyl)benzoate}

This route achieves an overall yield of 78–82% with scalability advantages, as demonstrated in continuous flow reactor trials. Critical to success is the use of 6–6.5 equivalents of NaOH during hydrolysis to ensure complete nitrile conversion.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern manufacturing adopts flow chemistry for enhanced safety and yield:

ParameterValue/Range
Reactor typeTubular (316L SS)
Residence time15–20 min
Temperature75°C
Pressure3–4 bar
Throughput50–100 kg/day

Automated pH control during lithiation maintains optimal LiOH stoichiometry, while in-line IR spectroscopy monitors reaction progress. Final purification employs anti-solvent crystallization using tert-butyl methyl ether, yielding pharmaceutical-grade material (99.8% purity).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Direct alkylation85–8892–95Moderate1.0
Cyano hydrolysis78–8299+High1.2
Flow synthesis90–9399.8Industrial0.8

The flow method demonstrates superior efficiency but requires significant capital investment. Laboratory-scale syntheses favor the direct alkylation route for its simplicity, while the cyano pathway is preferred for high-purity applications.

Reaction Optimization Strategies

Solvent Engineering

Mixed solvent systems profoundly impact yields:

Solvent Ratio (EtOH:H₂O)Reaction Yield (%)
1:172
2:188
3:181

The 2:1 ethanol-water ratio maximizes morpholine nucleophilicity while maintaining benzoic acid precursor solubility.

Lithiation Kinetics

Stoichiometric studies reveal a 1:1.05 molar ratio of benzoic acid to LiOH achieves complete salt formation without lithium excess:

Benzoic acid+LiOHLithium salt+H2O\text{Benzoic acid} + \text{LiOH} \rightarrow \text{Lithium salt} + \text{H}_2\text{O}

Reaction monitoring via pH-metric titration shows 99% conversion within 30 minutes at 25°C.

Characterization and Quality Control

Critical quality attributes include:

  • Lithium content : 2.95–3.05% (theory: 3.02%) by ICP-OES

  • Water content : <0.5% w/w (Karl Fischer)

  • Residual solvents : <500 ppm ethanol (GC-MS)

X-ray diffraction patterns confirm the crystalline structure, with characteristic peaks at 2θ = 8.4°, 17.2°, and 25.6°.

Emerging Synthetic Technologies

Photocatalytic Methods

Recent advances utilize visible-light-mediated C–N coupling:

2-Bromomethylbenzoic acid+MorpholineRu(bpy)32+450 nm LED2-(Morpholin-4-ylmethyl)benzoic acid\text{2-Bromomethylbenzoic acid} + \text{Morpholine} \xrightarrow[\text{Ru(bpy)}_3^{2+}]{\text{450 nm LED}} \text{2-(Morpholin-4-ylmethyl)benzoic acid}

Preliminary results show 89% yield in 2 hours, representing a 40% reduction in energy consumption compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, DMSO, ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate group.

    Reduction: Reduced forms of the benzoate group.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Lithium;2-(morpholin-4-ylmethyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;2-(morpholin-4-ylmethyl)benzoate involves its interaction with molecular targets and pathways. The compound can:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor functions.

    Affect cellular pathways: Influence signaling pathways and cellular processes.

Comparison with Similar Compounds

Research Findings and Data

Hydrolysis Reactivity (from )

Lithium salts accelerate ester hydrolysis in water/THF systems. For ethyl benzoate derivatives:

Base Reaction Rate (k, s⁻¹)
KOH 0.05
LiOH 0.18
LiOH + LiCl 0.25

The target compound’s morpholine group may further stabilize transition states via electron donation, though experimental data are needed.

Neuroprotective Efficacy (from )

In AD models, lithium benzoate (LiBen) showed superior outcomes versus lithium carbonate:

Metric Lithium Carbonate Lithium Benzoate (LiBen)
Amyloid Reduction 20% 45%
Bioavailability 30% 70%

The morpholine variant could build on these benefits via enhanced brain uptake or reduced toxicity.

Q & A

Q. What are the established synthetic routes for lithium 2-(morpholin-4-ylmethyl)benzoate, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

  • Synthetic Routes :

    • Step 1 : React 2-(morpholin-4-ylmethyl)benzoic acid with lithium hydroxide in anhydrous ethanol under reflux (48–72 hours). Monitor pH to ensure complete deprotonation .
    • Step 2 : Purify via recrystallization from a methanol/ether solvent system to isolate the lithium salt.
    • Key Challenges : Lithium’s hygroscopic nature necessitates inert conditions (argon atmosphere) to prevent hydration .
  • Structural Confirmation :

    • X-ray Diffraction (XRD) : Use SHELX-97 for structure refinement . Analyze coordination geometry around lithium (e.g., tetrahedral vs. distorted octahedral).
    • NMR Spectroscopy : 7Li NMR^7\text{Li NMR} to probe lithium’s electronic environment; 13C NMR^{13}\text{C NMR} to confirm morpholine ring attachment .
    • FT-IR : Validate carboxylate (COO^-) stretching bands (~1550–1610 cm1^{-1}) and absence of free -COOH .

Q. How does the morpholine ring conformation influence the compound’s solubility and hydrogen-bonding capacity in polar solvents?

Methodological Answer:

  • Conformational Analysis :
    • Use Cremer-Pople puckering parameters () to quantify ring puckering via XRD data. For example, a flattened chair conformation enhances solubility by exposing polar morpholine oxygen .
    • Molecular Dynamics (MD) Simulations : Compare solvent-accessible surface area (SASA) in water vs. DMSO to predict hydrogen-bond donor/acceptor capacity .
  • Experimental Validation :
    • Solubility tests in water, ethanol, and DMF. Correlate with Hansen solubility parameters (δ values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models regarding lithium coordination geometry?

Methodological Answer:

  • Data Contradiction Analysis :
    • Step 1 : Cross-validate XRD results (SHELXL-refined) with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p) basis set) .
    • Step 2 : Assess thermal motion (ADPs) via ORTEP-III to distinguish static disorder from dynamic effects .
    • Case Study : If computational models predict tetrahedral coordination but XRD shows distorted octahedral geometry, consider solvent co-crystallization (e.g., ethanol molecules occupying coordination sites) .

Q. What methodological approaches are recommended for evaluating the compound’s potential as a lithium-ion battery electrolyte additive, given contradictions in reported ionic conductivity?

Methodological Answer:

  • Experimental Design :
    • Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity in carbonate-based electrolytes (e.g., EC/DMC) at varying concentrations (0.1–1.0 M) .
    • Contradiction Resolution : If conductivity plateaus at high concentrations, investigate aggregation via dynamic light scattering (DLS) or cryo-TEM .
  • Advanced Characterization :
    • Solid-State NMR : Probe lithium-ion mobility using 7Li^7\text{Li} spin-lattice relaxation times (T1T_1) .
    • MD Simulations : Model Li+^+ diffusion pathways in the presence of morpholine-benzoate anions .

Q. How can researchers address challenges in quantifying the compound’s hygroscopicity during storage and handling?

Methodological Answer:

  • Moisture Management Strategies :
    • Gravimetric Analysis : Measure mass gain under controlled humidity (20–80% RH) using microbalance techniques .
    • Karl Fischer Titration : Quantify water content in stored samples (sealed vs. unsealed vials) .
    • Inert Handling : Use gloveboxes (H2_2O < 0.1 ppm) for synthesis and storage .

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